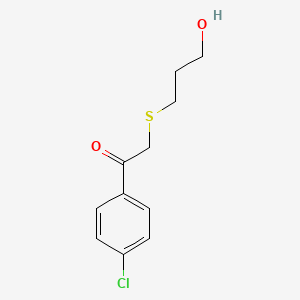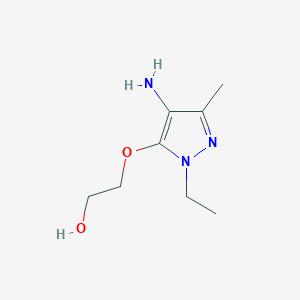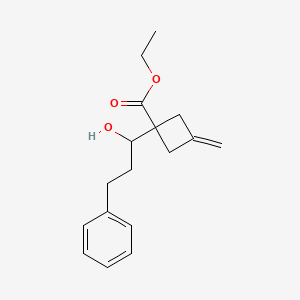![molecular formula C10H18ClNO2 B13489375 Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13489375.png)
Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is of significant interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and three-dimensionality, which can enhance the pharmacokinetic properties of drug molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production. The use of carbene insertion and radical/nucleophilic addition reactions are practical and scalable, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with enhanced three-dimensionality.
Biology: Its unique structure makes it a valuable tool for studying biological systems and interactions at the molecular level.
Mechanism of Action
The mechanism of action of methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride: This compound is structurally similar but has a different substitution pattern on the bicyclo[1.1.1]pentane core.
3-Amino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester hydrochloride: Another related compound with a similar core structure but different functional groups.
Uniqueness
Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three-dimensional structure and rigidity make it particularly valuable in drug design and materials science, where these features can enhance the performance and stability of the resulting products .
Properties
Molecular Formula |
C10H18ClNO2 |
|---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-8(12)10-5-9(6-10,7-10)3-2-4-11;/h2-7,11H2,1H3;1H |
InChI Key |
RAMRYWPYKUMMQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B13489356.png)



![6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13489369.png)
![1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B13489383.png)

